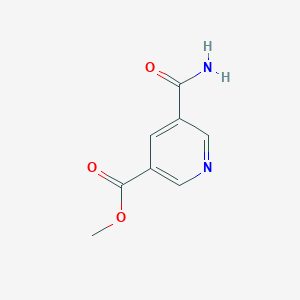
2,6-Bis(p-methoxyphenyl)-N-ethyl-3-methyl-4-oxo-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and piperidine derivatives. Common synthetic routes may involve:
N-Alkylation: Introduction of the ethyl group to the nitrogen atom of the piperidine ring.
Aromatic Substitution: Introduction of methoxy groups to the aromatic rings.
Amide Formation: Coupling of the piperidine derivative with a carboxylic acid or its derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as analgesic or anti-inflammatory effects.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide
- N-Ethyl-2,6-bis(4-hydroxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide
Uniqueness
N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
101997-62-0 |
|---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-5-24-23(27)25-20(16-6-10-18(28-3)11-7-16)14-21(26)15(2)22(25)17-8-12-19(29-4)13-9-17/h6-13,15,20,22H,5,14H2,1-4H3,(H,24,27) |
InChI Key |
QWBPPHYOMDHWMW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(CC(=O)C(C1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)



![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)






![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)

